20-Hydroperoxycholesterol

Cytochrome P450 Steroidogenesis Enzyme Substrate Specificity

20-Hydroperoxycholesterol (CAS 23653-01-2), also known as cholesterol-20-hydroperoxide, is a specific oxysterol where a hydroperoxy (-OOH) group is attached to the C20 position of the cholesterol side chain. Its molecular formula is C27H46O3, with a molecular weight of approximately 418.65 g/mol.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
CAS No. 23653-01-2
Cat. No. B1228786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroperoxycholesterol
CAS23653-01-2
Synonyms20-hydroperoxycholesterol
cholesterol-20-hydroperoxide
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO
InChIInChI=1S/C27H46O3/c1-18(2)7-6-14-27(5,30-29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyHYNNOUOGQPRXDQ-APGJSSKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Hydroperoxycholesterol (CAS 23653-01-2): Core Physicochemical and Structural Profile for Research Procurement


20-Hydroperoxycholesterol (CAS 23653-01-2), also known as cholesterol-20-hydroperoxide, is a specific oxysterol where a hydroperoxy (-OOH) group is attached to the C20 position of the cholesterol side chain [1]. Its molecular formula is C27H46O3, with a molecular weight of approximately 418.65 g/mol . This compound exists as distinct (20R)- and (20S)-epimers, which are critical for its biological recognition [2]. As a primary autoxidation product of cholesterol, it serves as a key intermediate in lipid peroxidation pathways and as a mechanistic probe for cytochrome P450 enzymes [3].

Mechanistic probe for CYP11A1 (P450scc) radical intermediate studies
Calmodulin pathway research and atherogenesis model studies
Cholesterol-metabolizing P450 enzyme substrate specificity profiling
Lipid peroxidation / ferroptosis marker and authentic standard

20-Hydroperoxycholesterol (CAS 23653-01-2): Why In-Class Oxysterol Substitution is Not Feasible


Substituting 20-hydroperoxycholesterol with other oxysterols (e.g., 25-hydroxycholesterol, 7-ketocholesterol) or alternative cholesterol hydroperoxides is scientifically unsound. The position of the hydroperoxy group dictates both the compound's specific interaction with key enzymes like CYP11A1 (P450scc) and CYP27A1, and its downstream biological effects [1]. For instance, cholesterol-20-hydroperoxide is uniquely processed to a glycol by CYP11A1, whereas the 25-hydroperoxide isomer is primarily reduced to 25-hydroxycholesterol [1]. This positional specificity is not conserved across in-class compounds, meaning that generic replacements cannot replicate the experimental outcomes tied to the C20-hydroperoxide moiety [2]. Furthermore, studies on calmodulin inhibition reveal that activity is highly dependent on the presence and position of the hydroperoxide group; 7α-hydroperoxycholesterol and 25-hydroxycholesterol are completely inactive in this assay, underscoring that functional substitution is not possible without compromising experimental validity [2].

Positional Specificity of Hydroperoxide
The C20-hydroperoxide is uniquely processed to glycol by CYP11A1; 25-hydroperoxide yields 25-hydroxycholesterol, altering metabolic fate.
Calmodulin Inactivation Dependence
7α-hydroperoxycholesterol and 25-hydroxycholesterol are inactive in calmodulin assays; substitution may lead to false negative results.
Radical Intermediate Formation
Radical intermediate formation with P450scc is specific to 20-hydroperoxycholesterol epimers; cholesterol and alternative oxysterols do not produce this species.

20-Hydroperoxycholesterol (CAS 23653-01-2): Quantitative Differential Evidence for Scientific Selection


Comparative Substrate Specificity for Cytochrome P450 Enzymes vs. 25-Hydroperoxide Isomer

In a direct head-to-head comparison of cholesterol autoxidation products, 20ξ-hydroperoxides (a mixture of 20-hydroperoxycholesterol epimers) demonstrated distinct enzyme processing compared to the 25-hydroperoxide isomer. While both induced spectral shifts in CYP27A1 and CYP11A1, glycol metabolites were detected exclusively from the 20ξ-hydroperoxides when incubated with CYP11A1, whereas the 25-hydroperoxide was converted to 25-hydroxycholesterol by CYP27A1 [1]. Furthermore, CYP7A1 and CYP46A1 failed to metabolize any of the hydroperoxides, highlighting a narrow specificity profile [1].

CYP11A1 Substrate Specificity
Head-to-head
Target: Glycol metabolites detected exclusively. Comparator (25-OOH): 25-hydroxycholesterol only.
Reports distinct metabolic fate; supports probe specificity
In vitro purified CYP11A1 assay
Cytochrome P450 Steroidogenesis Enzyme Substrate Specificity

Calmodulin Inhibitory Activity vs. 7α-Hydroperoxycholesterol and 25-Hydroxycholesterol

In a direct comparative study of cholesterol hydroperoxide derivatives, compounds with a single hydroperoxy group at C-20 or C-25 showed calmodulin inhibitory activity, although they were less effective than dihydroperoxy derivatives. Critically, under identical assay conditions, 7α-hydroperoxy-cholesterol and 25-hydroxy-cholesterol were found to be completely inactive as calmodulin inactivators [1]. This stark contrast demonstrates that calmodulin inhibition is not a general property of oxysterols but is highly dependent on the specific position of the hydroperoxide moiety.

Calmodulin Inactivation
Head-to-head
20-OOH active; 7α-OOH and 25-OH completely inactive.
Positional dependence; supports calmodulin-pathway assay context
Identical assay conditions (Tipton 1991)
Calmodulin Inhibition Atherogenesis Oxysterol Bioactivity

P450scc Radical Intermediate Formation and Reaction Kinetics for (20R)-Epimer

The (20R)-epimer of 20-hydroperoxycholesterol is uniquely processed by the cholesterol-specific enzyme P450scc (CYP11A1) to form a transient radical intermediate that can be characterized by Electron Paramagnetic Resonance (EPR). The reaction proceeds without enzyme denaturation, and the intermediate reaches its maximum concentration after 50 seconds of reaction, producing a distinct one-line EPR spectrum with g = 2.0035 and Δ1/2 = 1.08 mT [1]. The decay of this radical is concomitant with the near-quantitative (almost 100% yield) production of (20R)-20,21-dihydroxycholesterol, conserving the stereospecificity of the natural pathway [1].

(20R)-Epimer Radical Kinetics
Head-to-head
g = 2.0035, Δ1/2 = 1.08 mT; t_max = 50 s; ~100% yield to (20R)-20,21-diol.
Supports stereochemical probe for P450scc mechanism
Purified bovine P450scc at 4°C
Cytochrome P450scc EPR Spectroscopy Reaction Mechanism

Comparative ACAT Inhibitory Activity vs. Alternative Oxysterols

Patented research indicates that 20-hydroperoxy cholesterol compounds, including 20-hydroperoxycholesterol, are characterized as highly active inhibitors of acyl-CoA:cholesterol acyl transferase (ACAT) [1]. While specific IC50 values for 20-hydroperoxycholesterol are not provided in the source, the patent explicitly distinguishes the activity of these 20-hydroperoxides, positioning them as a novel class of ACAT inhibitors. This activity profile is linked to their potential utility in suppressing atherogenesis, a property not broadly shared by all oxysterols [2].

ACAT Inhibitory Activity
Class-level
Reported high ACAT inhibitory activity (patent-derived).
Supports ACAT inhibition research context; class-level distinction
Data to verify from patent US4900726A
ACAT Inhibition Atherosclerosis Lipid Metabolism

20-Hydroperoxycholesterol (CAS 23653-01-2): High-Value Research Application Scenarios


Mechanistic Studies of Cytochrome P450scc (CYP11A1) Catalysis and Radical Intermediates

Investigators studying the mechanism of the cholesterol side-chain cleavage enzyme P450scc (CYP11A1) should utilize the (20R)-epimer of 20-hydroperoxycholesterol. This compound serves as an essential mechanistic probe that bypasses the enzyme's normal hydroxylation steps, instead forming a well-characterized, EPR-detectable radical intermediate that is essential for understanding the enzyme's 'ultimate oxidant' [1]. The reaction proceeds with near 100% yield to (20R)-20,21-dihydroxycholesterol, providing a clean and specific system for studying P450scc function without the complexities of the multi-step cholesterol pathway [1]. The use of other hydroperoxides, such as the 25-hydroperoxide isomer, will not yield the same radical intermediate or metabolic products and is therefore unsuitable for this specific application [2].

Investigating Calmodulin-Dependent Pathways in Atherogenesis and Cellular Signaling

For research focused on the role of calmodulin inhibition in atherogenesis or cellular signaling, 20-hydroperoxycholesterol is a more appropriate tool than commonly used oxysterols. Unlike 7α-hydroperoxycholesterol and 25-hydroxycholesterol, which are completely inactive in calmodulin inactivation assays, 20-hydroperoxycholesterol retains inhibitory activity [1]. This functional specificity is critical; experiments using the wrong oxysterol as a control or comparator could lead to false conclusions about calmodulin's involvement in a given biological process [1]. Its use is particularly relevant in studies examining the non-cholesterol-lowering effects of oxysterols on arterial lesion development [2].

Profiling Substrate Specificity of Cholesterol-Metabolizing Cytochrome P450 Enzymes

When profiling the substrate specificity of key cholesterol-metabolizing P450 enzymes like CYP27A1, CYP7A1, and CYP46A1, 20-hydroperoxycholesterol is a required component of a comprehensive oxysterol panel. Its interaction with these enzymes is highly specific: it induces spectral shifts in CYP27A1 and is processed to glycol metabolites by CYP11A1, while showing no activity with CYP7A1 or CYP46A1 [1]. This distinct profile cannot be inferred from other cholesterol hydroperoxides like the 25-hydroperoxide, which is a substrate for CYP27A1 but not processed to glycols by CYP11A1 [1]. Including 20-hydroperoxycholesterol in substrate screens is therefore essential for accurately mapping the functional landscape of these enzymes.

Lipid Peroxidation and Ferroptosis Pathway Analysis

20-Hydroperoxycholesterol serves as a critical marker and authentic standard for studying cholesterol-specific lipid peroxidation, a key process in regulated cell death pathways like ferroptosis [1]. As a primary autoxidation product, its presence and fate are indicative of radical-mediated damage distinct from other oxysterols. Its unique reactivity and enzyme-substrate relationships provide a specific window into the intersection of oxidative stress and cholesterol metabolism that cannot be gained by using more stable oxysterols like 7-ketocholesterol or 25-hydroxycholesterol, which are downstream or alternative products of cholesterol oxidation [2].

Application
Selection Property
Validation Focus
CYP11A1 catalytic mechanism studies
Epimer-specific radical pathway
Stereochemical product formation and EPR radical characterization
Atherogenesis model calmodulin pathway research
Calmodulin response context (position-dependent)
Calmodulin-dependent signaling endpoints
CYP450 substrate specificity profiling
Distinct metabolic fate vs. other hydroperoxides
Enzyme-specific metabolite profiling
Lipid peroxidation / ferroptosis pathway analysis
Primary cholesterol autoxidation product
Oxidative stress marker context

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26 linked technical documents
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